molecular formula C7H5BrFNO B2542465 N-(4-bromo-2-fluorophenyl)formamide CAS No. 877134-90-2

N-(4-bromo-2-fluorophenyl)formamide

Cat. No.: B2542465
CAS No.: 877134-90-2
M. Wt: 218.025
InChI Key: XZTYYPZTVMAYHG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)formamide is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a 4-bromo-2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)formamide typically involves the reaction of 4-bromo-2-fluoroaniline with formic acid or formic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for maximum yield and purity, and the process is scaled up to meet industrial demands. The use of advanced purification techniques ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amines. Oxidation reactions can lead to the formation of oxides or other oxidized products .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)formamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

    N-(4-bromo-2-fluorophenyl)benzamide: Contains a benzamide group instead of a formamide group.

    N-(4-bromo-2-fluorophenyl)thioamide: Features a thioamide group in place of the formamide group.

Uniqueness

N-(4-bromo-2-fluorophenyl)formamide is unique due to its specific combination of bromine and fluorine substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTYYPZTVMAYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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